molecular formula C15H23N5O B4730154 2-(4-Methylpiperazin-1-yl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile

2-(4-Methylpiperazin-1-yl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile

Cat. No.: B4730154
M. Wt: 289.38 g/mol
InChI Key: RAKSFSUYGPSHLQ-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile is a complex organic compound belonging to the spiro compound family. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration. This particular compound features a spiro[5.5]undecane skeleton, which is known for its intriguing conformational and configurational properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile typically involves multiple steps, starting with the preparation of the spiro[5.5]undecane core. One common method involves the cyclocondensation of 3-arylamino-2-cyano-3-mercaptoacrylamide with 4-oxo-1-phenylcyclohexanecarbonitrile in the presence of catalytic amounts of p-toluenesulfonic acid . The reaction is carried out in boiling ethanol, and the products are characterized by various spectroscopic techniques, including IR, MS, 1H NMR, and 13C NMR spectroscopy .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The spiro structure may allow the compound to fit into unique binding sites, thereby modulating the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylpiperazin-1-yl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile is unique due to its combination of a spiro[5.5]undecane core with a piperazine ring and a nitrile group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-4-oxo-1,3-diazaspiro[5.5]undec-1-ene-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O/c1-19-7-9-20(10-8-19)14-17-13(21)12(11-16)15(18-14)5-3-2-4-6-15/h12H,2-10H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKSFSUYGPSHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3(CCCCC3)C(C(=O)N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methylpiperazin-1-yl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile
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2-(4-Methylpiperazin-1-yl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile
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2-(4-Methylpiperazin-1-yl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile
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2-(4-Methylpiperazin-1-yl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile
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2-(4-Methylpiperazin-1-yl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile
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2-(4-Methylpiperazin-1-yl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile

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